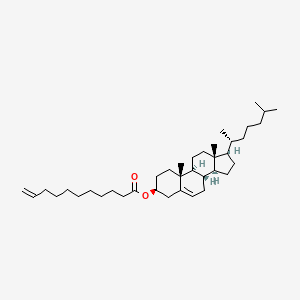

Cholesteryl 10-undecenoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Cholesterol Esters - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undec-10-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-18-36(39)40-31-23-25-37(5)30(27-31)19-20-32-34-22-21-33(29(4)17-15-16-28(2)3)38(34,6)26-24-35(32)37/h7,19,28-29,31-35H,1,8-18,20-27H2,2-6H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVAWFVKCNGEJG-HMVYLTCSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCC=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCC=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of Cholesteryl 10-undecenoate

An In-depth Technical Guide to the Synthesis and Characterization of Cholesteryl 10-undecenoate

Document ID: CG-2025-CU-01 Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the (CAS 30948-01-7). It includes detailed experimental protocols, tabulated characterization data, and workflow visualizations to support research and development activities.

Introduction

This compound is a cholesterol ester featuring a terminal alkene group in its fatty acid chain. Its molecular formula is C₃₈H₆₄O₂ with a molecular weight of 552.92 g/mol .[1] Like many cholesteryl esters, it is of significant interest for its liquid crystalline properties, which are crucial in the development of drug delivery systems, biosensors, and advanced materials.[2][3] The terminal double bond provides a reactive handle for further chemical modification, such as polymerization or click chemistry, enabling its incorporation into novel polymers and functional materials. This guide details a reliable synthesis route and a full suite of characterization protocols.

Synthesis of this compound

The synthesis is achieved via a Steglich esterification, a mild and efficient method for forming ester bonds between a sterically hindered alcohol (cholesterol) and a carboxylic acid (10-undecenoic acid).[4][5] The reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[5][6]

Caption: Steglich esterification of Cholesterol with 10-undecenoic acid.

Experimental Protocol: Synthesis

This protocol is adapted from established Steglich esterification procedures for cholesterol.[4][7]

-

Preparation: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, dissolve cholesterol (1.0 eq.), 10-undecenoic acid (1.05 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

-

Reaction Initiation: Cool the flask to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous CH₂Cl₂. Add the DCC solution dropwise to the cholesterol-containing mixture over 15-20 minutes with continuous stirring.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 24-48 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) 9:1 v/v). The disappearance of the cholesterol spot and the appearance of a new, less polar product spot indicates completion.

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture in an ice bath or freezer for 30 minutes to maximize the precipitation of the DCU byproduct.[8]

-

Filter the mixture through a pad of celite to remove the precipitated DCU, washing the filter cake with cold CH₂Cl₂.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

-

Characterization

A systematic characterization workflow is essential to confirm the structure, purity, and physical properties of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

Predicted ¹H NMR Data: The following table is a prediction based on data for cholesteryl acetate and alkyl undecenoates.[9][10] The key diagnostic signals are the olefinic protons of the undecenoate chain (H-10', H-11'), the cholesterol olefinic proton (H-6), and the downfield-shifted cholesterol methine proton (H-3) due to esterification.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Cholesterol Moiety) | Assignment (Undecenoate Moiety) |

| ~5.80 | ddt | 1H | H-10' | |

| ~5.37 | m | 1H | H-6 | |

| ~4.95 | m | 2H | H-11' | |

| ~4.60 | m | 1H | H-3 | |

| ~2.28 | t | 2H | H-2' (α-CH₂) | |

| ~2.04 | m | 2H | H-9' | |

| 0.68 - 2.40 | m | ~55H | Steroid & Side Chain Protons | Aliphatic Chain Protons |

| ~1.02 | s | 3H | C-19 Me | |

| ~0.92 | d | 3H | C-21 Me | |

| ~0.87 | d | 6H | C-26/27 Me | |

| ~0.68 | s | 3H | C-18 Me |

Predicted ¹³C NMR Data: This prediction is based on data for cholesterol and alkyl undecenoates.[10][11] Key signals include the ester carbonyl, the olefinic carbons, and the C-3 carbon of cholesterol, which shifts significantly downfield upon esterification.

| Chemical Shift (δ, ppm) | Assignment (Cholesterol Moiety) | Assignment (Undecenoate Moiety) |

| ~173.5 | C-1' (C=O) | |

| ~139.7 | C-5 | |

| ~139.2 | C-10' | |

| ~122.6 | C-6 | |

| ~114.1 | C-11' | |

| ~74.9 | C-3 | |

| 11.8 - 56.8 | Other Steroid & Side Chain Carbons | Aliphatic Chain Carbons (C-2' to C-9') |

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol: The FTIR spectrum is recorded using a KBr pellet or as a thin film on a NaCl plate.

Expected Absorption Bands: The spectrum is characterized by the absence of the broad O-H stretch from cholesterol and the appearance of a strong ester carbonyl (C=O) stretch.[12][13]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3077 | Medium | =C-H Stretch (alkene) |

| 2935 - 2850 | Strong | C-H Stretch (aliphatic) |

| ~1738 | Strong, Sharp | C=O Stretch (ester) |

| ~1641 | Medium | C=C Stretch (alkene) |

| ~1465, ~1378 | Medium | C-H Bend (aliphatic) |

| ~1175 | Strong | C-O Stretch (ester) |

| ~910 | Medium | =C-H Bend (vinyl out-of-plane) |

Mass Spectrometry (MS)

Protocol: Mass spectra can be obtained using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Expected Data: The analysis should confirm the molecular weight of the compound.[1]

| Parameter | Value |

| Molecular Formula | C₃₈H₆₄O₂ |

| Molecular Weight | 552.92 |

| Expected [M+H]⁺ | 553.49 |

| Expected [M+NH₄]⁺ | 570.52 |

| Expected [M+Na]⁺ | 575.47 |

Thermal Analysis

Protocol: Thermal transitions are analyzed using Differential Scanning Calorimetry (DSC) under a nitrogen atmosphere at a controlled heating and cooling rate (e.g., 5-10 °C/min). Thermogravimetric Analysis (TGA) is used to determine thermal stability.

Expected Behavior: Cholesteryl esters are known to exhibit complex polymorphic and liquid crystalline behavior, including cholesteric and smectic phases.[2][14] The specific transition temperatures for this compound are not widely reported, but can be expected to fall within the range of similar cholesteryl esters. The terminal double bond may influence the packing and stability of these phases compared to saturated analogues.

Representative Thermal Data for Analogous Cholesteryl Esters:

| Compound | Crystal → Smectic (°C) | Smectic → Cholesteric (°C) | Cholesteric → Isotropic (°C) | Reference |

| Cholesteryl Decanoate | - | 77.0 (on cooling) | 84.5 | [15] |

| Cholesteryl Oleate (C18:1) | ~32 | 43.5 | 51.5 | [14] |

| Cholesteryl Myristate (C14:0) | 70.2 | 77.6 | 82.4 | [16] |

TGA analysis is expected to show high thermal stability, with decomposition likely beginning above 200-250 °C.[17]

References

- 1. scbt.com [scbt.com]

- 2. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Chemical grafting of cholesterol on monomer and PDMMLA polymers, a step towards the development of new polymers for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. Cholesterol(57-88-5) 13C NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. 10-UNDECENOYL CHLORIDE(38460-95-6) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of Cholesteryl 10-undecenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 10-undecenoate is a cholesterol ester, a class of lipids formed by the esterification of cholesterol with a fatty acid. Specifically, it is the ester of cholesterol and 10-undecenoic acid, an unsaturated fatty acid. This molecule combines the rigid, bulky steroid nucleus of cholesterol with a flexible, long-chain aliphatic tail containing a terminal double bond. Such structures are of significant interest in materials science due to their liquid crystalline properties and in biochemistry as analogs for studying cholesterol metabolism and transport. Cholesteryl esters are integral to the transport and storage of cholesterol in the body and have been implicated in various physiological and pathological processes, including atherosclerosis. Furthermore, the unique properties of molecules like this compound make them suitable for applications such as stationary phases in specialized chromatography.[1]

Molecular Structure and Physicochemical Properties

This compound is an amphiphilic molecule with a distinct hydrophobic character. Its structure consists of two main parts: the tetracyclic steroid ring system of cholesterol and the 11-carbon chain of 10-undecenoic acid, linked by an ester bond at the 3-beta position of the cholesterol moiety.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C₃₈H₆₄O₂ | [2] |

| Molecular Weight | 552.92 g/mol | [2] |

| CAS Number | 30948-01-7 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through standard esterification methods. A common and effective approach is the reaction of cholesterol with 10-undecenoyl chloride, the acid chloride derivative of 10-undecenoic acid. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely available in the literature. However, based on the known spectra of its constituent parts (cholesterol and 10-undecenoic acid derivatives) and similar cholesteryl esters, a reliable prediction of its spectral characteristics can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would confirm the presence of both the cholesterol and 10-undecenoate moieties.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Vinyl (undecenoate) | ~5.8 | m | -CH=CH₂ |

| Vinyl (undecenoate) | ~5.0 | m | -CH=CH₂ |

| Vinyl (cholesterol) | ~5.4 | m | C6-H |

| Cholesterol C3-H | ~4.6 | m | Proton adjacent to the ester oxygen |

| Aliphatic (chain) | 2.3 - 0.9 | m | Protons of the undecenoate chain |

| Cholesterol ring/chain | 2.0 - 0.8 | m | Overlapping signals from the steroid nucleus and side chain |

| Methyl (cholesterol) | ~1.0, ~0.9, ~0.85, ~0.65 | s, d | C19, C21, C26, C27, C18 methyl groups |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (ester) | ~173 | C=O |

| Vinyl (cholesterol C5) | ~140 | C=CH |

| Vinyl (undecenoate) | ~139 | -CH=CH₂ |

| Vinyl (cholesterol C6) | ~122 | C=CH |

| Vinyl (undecenoate) | ~114 | -CH=CH₂ |

| Cholesterol C3 | ~74 | C-O of the ester linkage |

| Aliphatic (chain) | 39 - 21 | Methylene carbons of the undecenoate and cholesterol |

| Methyl (cholesterol) | 28 - 12 | Methyl carbons of the cholesterol moiety |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z 552.9. Key fragmentation patterns would include the loss of the 10-undecenoate side chain and characteristic fragmentation of the cholesterol steroid nucleus. The base peak is expected to be at m/z 368, corresponding to the cholesterol moiety after the loss of the fatty acid chain and a proton.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would display characteristic absorption bands confirming the key functional groups.

Predicted FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Vibration |

| C=O (ester) | ~1735 | Stretch |

| C=C (vinyl) | ~1640 | Stretch |

| C-O (ester) | ~1170 | Stretch |

| C-H (sp², vinyl) | ~3075 | Stretch |

| C-H (sp³) | 2850-2960 | Stretch |

Experimental Protocols

Synthesis of this compound

-

Preparation of 10-undecenoyl chloride: 10-undecenoic acid (1 equivalent) is refluxed with thionyl chloride (1.2 equivalents) in the absence of a solvent for 2 hours. Excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride, which can be used without further purification.

-

Esterification: Cholesterol (1 equivalent) is dissolved in anhydrous dichloromethane (B109758) in a round-bottom flask under a nitrogen atmosphere. Anhydrous pyridine (B92270) (1.5 equivalents) is added, and the mixture is cooled to 0°C.

-

A solution of 10-undecenoyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the cholesterol solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

Workup: The reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄ and filtered.

-

Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Characterization Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

FTIR Spectroscopy: The FTIR spectrum is recorded on an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the purified product is placed directly on the ATR crystal, and the spectrum is recorded in the 4000-400 cm⁻¹ range.

Structure-Property Relationships

The molecular architecture of this compound directly influences its physical properties, particularly its tendency to form liquid crystalline phases.

Conclusion

This compound is a molecule with a well-defined structure that combines the characteristic steroid nucleus of cholesterol with a long, unsaturated fatty acid chain. While specific experimental data is sparse, its synthesis and spectroscopic characteristics can be reliably predicted based on established chemical principles and data from analogous compounds. Its structure imparts significant hydrophobicity and the ability to form liquid crystalline phases, making it a molecule of interest for both biochemical studies and materials science applications. The terminal vinyl group also offers a reactive handle for further chemical modifications, such as polymerization.

References

Spectroscopic Data Analysis of Cholesteryl 10-undecenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cholesteryl 10-undecenoate, a cholesteryl ester of significant interest in various research and development fields. This document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled based on the known spectral characteristics of the cholesterol moiety and the 10-undecenoate chain.

Table 1: ¹H NMR Spectroscopic Data (Expected Values)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~5.8 | m | 1H | =CH- (undecenoate) |

| ~5.4 | m | 1H | =CH- (cholesterol ring) |

| ~4.9 | m | 2H | =CH₂ (undecenoate) |

| ~4.6 | m | 1H | -CH-O- (cholesterol C3) |

| ~2.3 | t | 2H | -CH₂-COO- |

| 0.6 - 2.2 | m | ~58H | Cholesterol and undecenoate aliphatic protons |

| ~1.0 | s | 3H | -CH₃ (cholesterol C19) |

| ~0.9 | d | 3H | -CH₃ (cholesterol C21) |

| ~0.85 | d | 6H | -CH₃ (cholesterol C26, C27) |

| ~0.68 | s | 3H | -CH₃ (cholesterol C18) |

Table 2: ¹³C NMR Spectroscopic Data (Expected Values)

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (ester) |

| ~140 | =C< (cholesterol C5) |

| ~139 | =CH- (undecenoate) |

| ~122 | =CH- (cholesterol C6) |

| ~114 | =CH₂ (undecenoate) |

| ~74 | -CH-O- (cholesterol C3) |

| 10 - 60 | Cholesterol and undecenoate aliphatic carbons |

Table 3: IR Spectroscopic Data (Expected Values)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3077 | Medium | =C-H stretch (alkene) |

| 2924, 2852 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1641 | Medium | C=C stretch (alkene) |

| ~1170 | Strong | C-O stretch (ester) |

| ~910 | Medium | =C-H bend (alkene) |

Table 4: Mass Spectrometry Data (Expected Fragmentation)

| m/z | Ion |

| 552.92 | [M]⁺ (Molecular Ion) |

| 369.35 | [Cholestenyl]⁺ |

| 185.15 | [Undecenoic acid + H]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: The solvent peak of CDCl₃ is set to 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Mode: ATR.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

A mass spectrometer capable of Electron Ionization (EI) or Electrospray Ionization (ESI). A high-resolution mass spectrometer (e.g., Q-TOF) is recommended for accurate mass determination.

Sample Preparation (for ESI):

-

Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

The solution may be infused directly or injected via a liquid chromatography system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for cholesteryl esters.

-

Mass Range: m/z 100-1000.

-

Capillary Voltage: ~3-4 kV.

-

Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

-

Drying Gas: Nitrogen, at a temperature of ~200-300 °C.

Data Acquisition (EI-MS):

-

Ionization Energy: 70 eV.

-

Source Temperature: ~200-250 °C.

-

The sample is typically introduced via a direct insertion probe.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for spectroscopic analysis.

Cholesteryl 10-undecenoate: A Technical Overview of its Physicochemical Properties and Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Cholesteryl 10-undecenoate, a cholesterol ester known for its liquid crystalline properties and applications in separation science. While a complete, solved crystal structure with detailed crystallographic data is not publicly available in the reviewed literature, this document consolidates the existing knowledge on its synthesis, characterization, and physicochemical behavior.

Physicochemical Properties

This compound is a large, bulky molecule consisting of a cholesteric moiety attached to a long alkyl chain via an ester linkage.[1] This unique structure imparts liquid crystalline properties, which are crucial for its application as a bonded phase in microcolumn liquid chromatography.[1] The molecule's ability to form ordered, yet fluid, phases allows for high selectivity in separating structurally related compounds, such as pharmaceuticals.[1] The separation mechanism is attributed to a combination of interactions: the long hydrocarbon chain, the carbonyl group, and the bulky cholesteric moiety which can engage in π-π interactions and steric effects.[1]

| Property | Value | Source |

| Molecular Formula | C38H64O2 | [2] |

| Molecular Weight | 552.92 g/mol | [2] |

| CAS Number | 30948-01-7 | [2] |

Synthesis of Cholesteryl Esters

While a specific protocol for the synthesis of this compound was not detailed in the provided literature, a general and widely applicable method for synthesizing cholesteryl esters involves the esterification of cholesterol with the corresponding carboxylic acid or its derivative. A plausible synthetic route for this compound would involve the reaction of cholesterol with 10-undecenoic acid or its more reactive acid chloride.

A similar synthetic approach is reported for other cholesterol-based liquid crystals.[3] For instance, the synthesis of perfluorinated acyl-functionalized cholesterol targets involves the reaction of a modified cholesterol derivative with the appropriate acylating agent.[3]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a cholesteryl ester.

Experimental Characterization

The characterization of this compound and related materials involves various analytical techniques to determine their structure, purity, and physical properties.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique to study the ordering in crystalline and liquid crystalline materials. While a full crystal structure of this compound is not available, XRD studies on similar dimesogenic compounds containing cholesterol moieties reveal information about their liquid crystalline phases.[4] For example, the diffraction patterns of a related compound showed broad peaks indicative of a liquid-like correlation of molecules and smectic fluctuations.[4] The interlayer distances of the smectic domains were found to be slightly smaller than half of the estimated molecular length, suggesting an intercalated smectic phase.[4]

Chromatographic Methods

The primary application highlighted in the literature for this compound is as a stationary phase in high-performance liquid chromatography (HPLC).[1] Its performance is typically evaluated by separating mixtures of known compounds and comparing its selectivity and retention behavior to standard stationary phases like octadecyl silane (B1218182) (ODS).[1] The enhanced selectivity of the cholesteryl phase is attributed to its unique molecular recognition capabilities.[1]

Biological Context and Related Molecules

Cholesteryl esters, in general, play a crucial role in the transport and storage of cholesterol in the body. The cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters between lipoproteins.[5] The crystal structure of CETP reveals a long tunnel where lipid molecules like cholesteryl esters are bound.[5] While there is no specific signaling pathway described for this compound, its structural similarity to endogenous cholesteryl esters suggests potential interactions with lipid transport and metabolism pathways.

The undecenoic acid moiety of this compound is also of interest, as derivatives of 10-undecenoic acid have been reported to possess biological activities and can be used for further functionalization.[6][7]

The following diagram illustrates the relationship between cholesterol, its esterification, and its transport by CETP.

Conclusion

This compound is a cholesterol derivative with significant potential in analytical chemistry due to its liquid crystalline properties. While a detailed crystallographic structure remains to be elucidated, this guide has summarized the current understanding of its synthesis, characterization, and physicochemical behavior based on available scientific literature. Further research, particularly single-crystal X-ray diffraction studies, would be invaluable in providing a more complete picture of the solid-state structure of this interesting molecule and would undoubtedly aid in the rational design of new materials with tailored properties for separation science and beyond.

References

- 1. tandfonline.com [tandfonline.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of cholesteryl ester transfer protein reveals a long tunnel and four bound lipid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids [beilstein-journals.org]

- 7. Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Thermal Landscape of Cholesteryl 10-undecenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Thermal Behavior and Phase Transitions

Cholesteryl esters are renowned for their rich thermotropic liquid crystalline behavior, exhibiting multiple phase transitions between the solid crystalline state and the isotropic liquid state. The structure of the fatty acyl chain, including its length and the presence of unsaturation, significantly influences the temperatures and types of these transitions.

For Cholesteryl 10-undecenoate, the presence of a terminal double bond on the C11 acyl chain is expected to modify the intermolecular interactions compared to its saturated counterpart, Cholesteryl undecanoate. This will likely influence the packing of the molecules in the solid state and the stability of the subsequent liquid crystalline phases. Generally, cholesteryl esters can exhibit smectic and cholesteric (chiral nematic) liquid crystal phases. Research suggests that a smectic phase is common in cholesteryl esters with longer acyl chains. The terminal double bond in this compound may affect the layering required for a stable smectic phase.

To provide a quantitative context, the thermal transition data for the closely related saturated compound, Cholesteryl undecanoate, is presented in Table 1. These values serve as a baseline for predicting the behavior of this compound.

Table 1: Thermal Transition Data for Cholesteryl Undecanoate

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal to Smectic | 91.5 | 29.3 |

| Smectic to Cholesteric | Not Reported | Not Reported |

| Cholesteric to Isotropic | 99.5 | 1.3 |

Data is illustrative and compiled from analogous compounds reported in scientific literature. Actual values for this compound must be determined experimentally.

Experimental Protocols for Thermal Characterization

The investigation of the thermal properties of liquid crystals like this compound primarily relies on two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[1][2] This allows for the precise determination of transition temperatures and the enthalpy changes associated with them.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard materials (e.g., indium).

-

Thermal Program: The sample and reference pans are subjected to a controlled temperature program. A typical program involves:

-

Heating at a constant rate (e.g., 5-10 °C/min) from a starting temperature below any expected transitions to a temperature well above the final transition to the isotropic liquid phase.

-

Holding at the high temperature for a short period (e.g., 5 minutes) to ensure complete melting and to erase any previous thermal history.

-

Cooling at a controlled rate (e.g., 5-10 °C/min) back to the starting temperature.

-

A second heating cycle is often performed to observe the thermal behavior on a sample with a known and consistent thermal history.

-

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks on heating correspond to phase transitions such as melting (crystal to liquid crystal or liquid) and liquid crystal to liquid crystal transitions. Exothermic peaks on cooling represent crystallization or other ordering transitions. The peak onset temperature is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is an essential technique for the direct visualization and identification of liquid crystalline phases.[3][4] The unique optical anisotropy of liquid crystal phases results in characteristic textures when viewed between crossed polarizers.

Methodology:

-

Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide and covered with a coverslip.

-

Heating and Cooling Stage: The slide is placed on a hot stage, which allows for precise control of the sample temperature.

-

Observation: The sample is observed through a polarizing microscope with the polarizers crossed.

-

Texture Identification: As the sample is slowly heated and cooled, the different liquid crystalline phases will appear as distinct optical textures.

-

Crystalline Solid: Often shows sharp edges and may or may not be birefringent.

-

Smectic Phases: Exhibit fan-like or mosaic textures.

-

Cholesteric (Chiral Nematic) Phase: Typically displays an oily streak or fingerprint texture. The color of the reflected light can also be characteristic of the pitch of the cholesteric helix.

-

Isotropic Liquid: Appears completely dark (extinguished) as it is optically isotropic.

-

-

Correlation with DSC: The transition temperatures observed by POM are correlated with the peaks identified in the DSC thermogram to definitively assign the phase transitions.

Visualizing the Workflow and Phase Transitions

To further clarify the experimental and logical processes involved in characterizing this compound, the following diagrams are provided.

Caption: Experimental workflow for characterizing the thermal behavior of this compound.

Caption: Representative sequence of thermotropic phase transitions for a cholesteryl ester upon heating and cooling.

Conclusion

While direct experimental data for the thermal behavior of this compound is currently unavailable, a robust understanding of its properties can be inferred from the behavior of analogous cholesteryl esters. The presence of the terminal double bond in the undecenoate chain is a key structural feature that is anticipated to influence its phase transition temperatures and the stability of its liquid crystalline mesophases. The experimental protocols detailed in this guide provide a clear pathway for the empirical determination of these properties. The combined application of Differential Scanning Calorimetry and Polarized Optical Microscopy will enable a thorough characterization, providing essential data for researchers and professionals in drug development and materials science who are interested in harnessing the unique properties of this compound.

References

- 1. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSC and EPR investigations on effects of cholesterol component on molecular interactions between paclitaxel and phospholipid within lipid bilayer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polarized THG Microscopy Identifies Compositionally Different Lipid Droplets in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Cholesteryl 10-undecenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl 10-undecenoate, a cholesteryl ester formed from cholesterol and 10-undecenoic acid, is a lipophilic molecule with significant potential in various research and development applications, including its use as a liquid crystal component and in the formulation of drug delivery systems. A thorough understanding of its solubility profile is paramount for its effective utilization. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and visual workflows to aid in experimental design.

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide presents a qualitative to semi-quantitative solubility profile based on the known behavior of cholesteryl esters and related molecules. This information is intended to guide solvent selection for various applications.

Expected Solubility Profile of this compound

The solubility of cholesteryl esters is largely dictated by their hydrophobic nature.[1] They are generally insoluble in water and polar solvents, with solubility increasing in non-polar organic solvents. The following table summarizes the expected solubility of this compound in various solvent classes.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Remarks |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polarity of the hydroxyl group limits the dissolution of the large, non-polar cholesteryl moiety. Solubility is expected to increase with the alkyl chain length of the alcohol. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Ketones are less polar than alcohols, offering a more favorable environment for the dissolution of lipophilic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The non-polar nature of ethers makes them good solvents for cholesteryl esters. |

| Hydrocarbons | Hexane, Heptane, Toluene | High to Very High | These non-polar solvents are expected to be excellent solvents for the highly lipophilic this compound. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High to Very High | These solvents are effective at dissolving a wide range of organic compounds, including lipids. |

| Lipids and Oils | Triglycerides, Mineral Oil | High | Due to the "like dissolves like" principle, this compound is expected to be highly soluble in other lipids and oils, which is relevant for lipid-based drug delivery formulations. |

| Aqueous Solutions | Water, Buffers | Insoluble | The hydrophobic nature of the molecule prevents dissolution in aqueous media.[2] |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires robust experimental protocols. The following section details three common methods: the gravimetric method, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry.

Gravimetric Method for Total Lipid Solubility

This method is a straightforward approach to determine the total solubility of a lipid in a given solvent.[3][4]

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is carefully separated from the undissolved solid. This can be achieved by centrifugation followed by decantation of the supernatant, or by filtration through a suitable filter that does not retain the dissolved solute.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed, clean, and dry container (e.g., a glass vial or aluminum pan).

-

Drying: The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Weighing: The container with the dried residue is weighed accurately.

-

Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight to determine the mass of the dissolved this compound. This mass is then expressed in terms of the volume of the solvent used (e.g., in mg/mL).

References

Cholesteryl 10-undecenoate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cholesteryl 10-undecenoate, a cholesterol ester with significant potential in various research and development applications. This document covers its fundamental chemical properties, provides detailed experimental protocols for its synthesis and formulation into nanoparticles, and explores its potential role in cellular signaling pathways.

Core Compound Data

This compound is a derivative of cholesterol, an essential structural component of animal cell membranes. The undecenoate tail introduces a terminal double bond, offering a site for further chemical modification.

| Property | Value | Citation |

| CAS Number | 30948-01-7 | |

| Molecular Formula | C₃₈H₆₄O₂ | |

| Molecular Weight | 552.91 g/mol |

Synthesis of this compound

A common and effective method for synthesizing cholesteryl esters is the Steglich esterification, which utilizes a carbodiimide (B86325) to activate the carboxylic acid for reaction with the alcohol.[1][2] The following protocol is a representative procedure for the synthesis of this compound.

Experimental Protocol: Steglich Esterification

Materials:

-

Cholesterol

-

10-Undecenoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cholesterol (1 equivalent) and 10-undecenoic acid (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (0.1 equivalents) followed by N,N'-dicyclohexylcarbodiimide (1.5 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction proceeding.

-

Workup: Upon completion, filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Formulation of this compound Nanoparticles

Cholesteryl esters are key components in the formulation of lipid-based nanoparticles for drug and gene delivery. The nanoprecipitation method is a straightforward and reproducible technique for preparing such nanoparticles.[3][4][5]

Experimental Protocol: Nanoprecipitation

Materials:

-

This compound

-

A suitable biodegradable polymer (e.g., PLGA, PCL) or a phospholipid (e.g., lecithin)

-

A surfactant (e.g., Poloxamer 188, Tween 80)

-

An organic solvent (e.g., acetone, tetrahydrofuran)

-

Deionized water

Procedure:

-

Organic Phase Preparation: Dissolve this compound and the chosen polymer or phospholipid in the organic solvent.

-

Aqueous Phase Preparation: Dissolve the surfactant in deionized water.

-

Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the lipid and polymer, forming nanoparticles.

-

Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature to allow for the complete evaporation of the organic solvent.

-

Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated material.

-

Characterization: The size, size distribution, and zeta potential of the nanoparticles should be characterized using Dynamic Light Scattering (DLS). The morphology can be visualized using Transmission Electron Microscopy (TEM).[6][7][8]

Potential Role in Cellular Signaling

While specific signaling pathways directly modulated by this compound have not been extensively studied, the parent molecule, cholesterol, is known to play a crucial role in several signaling cascades, including the Hedgehog and Wnt pathways.[9][10][11][12][13] Cholesterol and its derivatives can influence the localization and activity of membrane-bound receptors and signaling proteins.

The Hedgehog (Hh) signaling pathway is critical during embryonic development and its aberrant activation is implicated in several cancers. Cholesterol has been shown to be a direct activator of Smoothened (SMO), a key signal transducer in the Hh pathway.[9][10][11]

The following diagram illustrates the canonical Hedgehog signaling pathway, highlighting the role of cholesterol.

In the absence of the Hedgehog ligand, the Patched-1 (PTCH1) receptor inhibits Smoothened (SMO), preventing downstream signaling. Upon binding of the Hedgehog ligand to PTCH1, this inhibition is relieved, allowing cholesterol to bind to and activate SMO. This activation leads to a cascade of intracellular events, culminating in the activation of GLI transcription factors and the expression of target genes. It is plausible that this compound, due to its structural similarity to cholesterol, could also interact with and modulate such signaling pathways. Further research is warranted to elucidate the specific biological activities of this compound.

References

- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]

- 7. Structural characterization of cholesterol-rich nanoemulsion (LDE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cholesterol activates signaling pathway that promotes cancer | UIC today [today.uic.edu]

- 13. Cholesterol-targeting Wnt-β-catenin signaling inhibitors for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Modeling of Cholesteryl 10-undecenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 10-undecenoate, a derivative of cholesterol, is a molecule of significant interest in various fields, including materials science and drug delivery, due to its liquid crystalline properties and biocompatibility.[1][2] Understanding its molecular behavior and physicochemical properties is crucial for its application. Theoretical modeling, encompassing molecular dynamics (MD) simulations and quantum chemical calculations, provides a powerful lens to investigate these properties at an atomic level. This guide outlines the core theoretical approaches for characterizing this compound, offering insights into its structural dynamics, electronic properties, and intermolecular interactions.

While direct computational studies on this compound are not extensively documented in public literature, a wealth of research on similar cholesteryl esters, such as cholesteryl oleate, provides a robust framework for its theoretical investigation.[3][4] These studies have been instrumental in understanding the behavior of cholesteryl esters within biological systems, like the core of lipoprotein particles.[3][5][6]

Molecular Properties of this compound

A foundational step in the theoretical modeling of this compound is the characterization of its fundamental molecular properties. These parameters serve as the basis for more complex simulations and analyses.

| Property | Value | Method of Determination |

| Molecular Formula | C38H64O2 | Stoichiometry |

| Molecular Weight | 552.92 g/mol | Sum of atomic weights[7] |

| General Structure | Cholesterol backbone with a 10-undecenoate ester at the 3β-hydroxyl position. | Chemical Synthesis |

| Key Functional Groups | Ester, Alkene, Steroid Nucleus | Spectroscopic Analysis (e.g., NMR, IR) |

Theoretical Modeling Methodologies

Molecular Dynamics (MD) Simulations

MD simulations are a computational method to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal insights into its conformational dynamics, phase behavior, and interactions with other molecules.

Experimental Protocol: All-Atom Molecular Dynamics Simulation of Bulk this compound

-

System Setup:

-

A simulation box is constructed containing a defined number of this compound molecules (e.g., 128 molecules).

-

The molecules are initially placed in a random or grid-like arrangement.

-

The system is solvated, if necessary for the intended study, though for bulk properties, an isotropic system without explicit solvent is often used.[3]

-

-

Force Field Selection:

-

A suitable force field, such as CHARMM36 or GROMOS, is chosen to describe the interatomic and intramolecular forces. These force fields have been successfully applied to lipids and cholesterol derivatives.

-

-

Energy Minimization:

-

The initial system undergoes energy minimization to relax any steric clashes or unfavorable geometries. This is typically achieved using algorithms like steepest descent or conjugate gradient.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).

-

Subsequently, the system is equilibrated under constant pressure and temperature (NPT ensemble) to achieve the correct density. This phase involves monitoring parameters like temperature, pressure, and potential energy for convergence.

-

-

Production Run:

-

Once equilibrated, the production simulation is run for a significant duration (e.g., hundreds of nanoseconds) to sample the conformational space adequately.

-

Trajectories, velocities, and energies are saved at regular intervals for subsequent analysis.

-

-

Analysis:

-

Structural Properties: Radial distribution functions are calculated to understand the packing and ordering of molecules. Order parameters can be determined for different parts of the molecule to assess flexibility.

-

Dynamical Properties: The mean square displacement is analyzed to calculate the diffusion coefficient. Rotational correlation functions can be used to determine rotational dynamics.[3][4]

-

The following diagram illustrates a typical workflow for a molecular dynamics simulation.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules.[8] These methods can provide accurate information about molecular orbitals, charge distribution, and spectroscopic properties.

Experimental Protocol: DFT Calculation of this compound

-

Molecular Structure Input:

-

An initial 3D structure of a single this compound molecule is generated, often from a lower-level computational method or by modifying a known crystal structure of a similar molecule.

-

-

Method and Basis Set Selection:

-

A DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen. The choice depends on the desired accuracy and computational cost.

-

-

Geometry Optimization:

-

The initial molecular geometry is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

-

Frequency Calculation:

-

Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

-

Property Calculations:

-

Once the geometry is optimized, various electronic properties can be calculated, including:

-

HOMO/LUMO energies: To estimate the ionization potential and electron affinity.[9]

-

Molecular electrostatic potential (MEP): To identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.

-

Partial atomic charges: To understand the charge distribution within the molecule.

-

-

The logical relationship between different quantum chemical calculations is depicted below.

Predicted Quantitative Data

The following tables summarize expected quantitative data for this compound based on theoretical modeling, with values informed by studies on analogous cholesteryl esters.

Table 1: Predicted Dynamical and Structural Properties from MD Simulations

| Property | Predicted Value Range | Significance |

| Diffusion Coefficient (at 310 K) | 1 - 5 x 10⁻⁹ cm²/s | Describes the translational mobility of the molecule in a bulk phase.[3][4] |

| Rotational Correlation Time (τc) | 1 - 10 ns | Indicates the timescale of molecular reorientation. |

| Order Parameter (S) of Steroid Ring | 0.6 - 0.8 | A measure of the orientational order of the rigid cholesterol core. |

| Order Parameter (S) of Alkene Chain | 0.2 - 0.5 | Reflects the higher flexibility of the undecenoate tail compared to the steroid nucleus.[4] |

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Value Range | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -1.0 to 0.0 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Indicates the electronic excitability and chemical reactivity.[9] |

| Dipole Moment | 2.0 - 3.0 Debye | Quantifies the overall polarity of the molecule. |

Signaling Pathways and Intermolecular Interactions

While this compound is not directly involved in signaling pathways in the same way as signaling lipids, its interactions with proteins and membranes are critical for its biological and pharmaceutical functions. For instance, its incorporation into liposomes for drug delivery relies on its interactions with phospholipids (B1166683) and potentially with target cell membranes.

The following diagram illustrates the potential interactions of this compound in a biological context, which can be studied using molecular modeling.

Conclusion

Theoretical modeling provides an indispensable toolkit for the in-depth characterization of this compound. Molecular dynamics simulations can elucidate the structural and dynamical properties of this molecule in various environments, while quantum chemical calculations can offer a detailed understanding of its electronic structure. The methodologies and expected data presented in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to computationally investigate this compound, thereby accelerating its application in novel technologies and therapeutics. The insights gained from such studies are crucial for designing new materials and drug delivery systems with tailored properties.

References

- 1. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Atomistic Simulation Studies of Cholesteryl Oleates: Model for the Core of Lipoprotein Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atomistic simulation studies of cholesteryl oleates: model for the core of lipoprotein particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Potential Research Areas for Cholesteryl 10-undecenoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl 10-undecenoate, a cholesterol ester featuring a terminal double bond, presents a versatile molecular scaffold for pioneering research in advanced materials and therapeutic delivery systems. Its inherent liquid crystalline properties, stemming from the rigid cholesterol core, combined with the reactive terminal alkene, open avenues for the development of novel polymers, functionalized nanoparticles, and targeted drug delivery vehicles. This technical guide delineates key potential research areas for this compound, providing a foundational understanding of its synthesis, physicochemical properties, and prospective applications. Detailed experimental protocols and characterization methodologies are outlined to facilitate further investigation into this promising compound.

Introduction

Cholesterol and its esters are fundamental components of biological systems, recognized for their role in membrane structure and cellular signaling. In the realm of materials science and drug delivery, the unique properties of cholesterol derivatives are being harnessed to create sophisticated, functional materials. This compound (C38H64O2, Molar Mass: 552.92 g/mol ) is a particularly intriguing molecule due to its bifunctional nature. The cholesterol moiety imparts a propensity for self-assembly and liquid crystal formation, while the 10-undecenoate tail provides a reactive handle for polymerization and covalent modification. This guide explores the untapped potential of this compound, focusing on its application in the development of polymerizable liquid crystals and advanced drug delivery nanocarriers.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the esterification of cholesterol with 10-undecenoic acid. While various esterification methods can be employed, the Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient route, particularly for sterically hindered alcohols like cholesterol.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 30948-01-7 | [4] |

| Molecular Formula | C38H64O2 | [4] |

| Molecular Weight | 552.92 g/mol | [4] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane, toluene) | General knowledge |

Thermotropic Liquid Crystalline Behavior

Table 2: Estimated Thermotropic Properties of this compound

| Transition | Temperature (°C) (Estimated) | Enthalpy (kJ/mol) (Estimated) |

| Crystal to Cholesteric | 70 - 90 | 20 - 30 |

| Cholesteric to Isotropic | 90 - 110 | 0.5 - 1.5 |

Note: These values are estimations based on data for similar cholesteryl esters and require experimental verification.

Potential Research Area 1: Polymerizable Liquid Crystals

The terminal double bond in this compound makes it a valuable monomer for the synthesis of side-chain liquid crystal polymers (SCLCPs).[8] These polymers combine the unique optical properties of liquid crystals with the processability and mechanical stability of polymers.

Rationale and Significance

Polymer-stabilized cholesteric liquid crystals (PSCLCs) are at the forefront of display and sensor technology. By incorporating a polymerizable mesogen like this compound into a liquid crystal host and subsequently polymerizing it, a stable, ordered network can be formed. This can lead to materials with tunable optical properties, such as selective reflection of light, which is the basis for color generation in many reflective displays.

Proposed Research Workflow

Figure 1: Workflow for the development of polymers from this compound.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound)

-

Materials: this compound (monomer), azobisisobutyronitrile (AIBN, initiator), anhydrous toluene (B28343) (solvent).

-

Procedure: a. Dissolve this compound and AIBN (1-2 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask. b. De-gas the solution by three freeze-pump-thaw cycles. c. Heat the reaction mixture at 60-70 °C under an inert atmosphere for 24-48 hours. d. Precipitate the polymer by pouring the cooled solution into a large excess of a non-solvent (e.g., methanol). e. Filter and dry the polymer under vacuum.

-

Characterization: a. Determine the molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC). b. Confirm the polymer structure by 1H and 13C NMR spectroscopy. c. Investigate the liquid crystalline properties using DSC and POM.

Potential Research Area 2: Functionalized Nanoparticles for Drug Delivery

The terminal alkene of this compound offers a versatile platform for surface functionalization of nanoparticles through "click" chemistry, such as the thiol-ene reaction. This allows for the attachment of targeting ligands, imaging agents, or therapeutic molecules.

Rationale and Significance

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. Cholesterol-based nanoparticles are biocompatible and can improve the circulation time of encapsulated drugs. By functionalizing the surface of these nanoparticles with this compound, a reactive handle is introduced for the covalent attachment of targeting moieties.

Proposed Signaling Pathway for Targeted Delivery

Figure 2: Signaling pathway for targeted drug delivery using functionalized nanoparticles.

Experimental Protocols

Protocol 2: Preparation of Drug-Loaded Nanoparticles

-

Materials: this compound, a biodegradable polymer (e.g., PLGA), a model drug (e.g., doxorubicin), a surfactant (e.g., PVA or Pluronic F68).

-

Procedure (Emulsion-Solvent Evaporation Method): a. Dissolve this compound, PLGA, and the drug in a water-immiscible organic solvent (e.g., dichloromethane). b. Add this organic phase to an aqueous solution of the surfactant. c. Emulsify the mixture using high-speed homogenization or sonication to form an oil-in-water emulsion. d. Evaporate the organic solvent under reduced pressure, leading to the formation of solid nanoparticles. e. Collect and wash the nanoparticles by centrifugation.

-

Characterization: a. Determine particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Visualize the morphology of the nanoparticles by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). c. Calculate the drug loading and encapsulation efficiency using UV-Vis spectroscopy or HPLC.[9][10][11][12]

Protocol 3: Thiol-Ene "Click" Reaction for Surface Functionalization

-

Materials: Drug-loaded nanoparticles with surface-exposed this compound, a thiol-containing targeting ligand (e.g., a peptide with a terminal cysteine), a photoinitiator (e.g., DMPA).

-

Procedure: a. Disperse the nanoparticles in an aqueous buffer. b. Add the thiol-containing ligand and the photoinitiator. c. Irradiate the mixture with UV light (e.g., 365 nm) for a specified time to initiate the thiol-ene reaction.[4][13][14][15][16][17] d. Purify the functionalized nanoparticles by centrifugation or dialysis to remove unreacted ligand and initiator.

-

Characterization: a. Confirm the successful conjugation of the ligand using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS). b. Quantify the amount of conjugated ligand using appropriate assays (e.g., amino acid analysis for peptides).

Conclusion

This compound stands as a promising platform molecule for significant advancements in both materials science and nanomedicine. Its unique combination of liquid crystalline properties and a reactive terminal alkene provides a rich design space for the creation of novel functional materials. The proposed research areas, focusing on polymerizable liquid crystals and functionalized drug delivery systems, represent just the initial foray into the potential applications of this versatile compound. The detailed protocols and characterization methods provided in this guide are intended to serve as a launchpad for researchers to explore and unlock the full potential of this compound. Further investigations into its self-assembly in different environments and the biological interactions of its derivatives will undoubtedly unveil even more exciting opportunities.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. Radical-mediated thiol–ene ‘click’ reactions in deep eutectic solvents for bioconjugation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mriquestions.com [mriquestions.com]

- 6. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular motions and thermotropic phase behavior of cholesteryl esters with triolein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of novel liquid crystalline polymers containing cholesteryl pendant groups [inis.iaea.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Development of poly(glycerol adipate) nanoparticles loaded with non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions [mdpi.com]

- 16. A low-temperature, photoinduced thiol–ene click reaction: a mild and efficient method for the synthesis of sugar-modified nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. A cysteine derivative-enabled ultrafast thiol–ene reaction for scalable synthesis of a fully bio-based internal emulsifier for high-toughness waterborne polyurethanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Cholesteryl 10-undecenoate in Liquid Crystal Displays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, a class of liquid crystals derived from cholesterol, have been foundational in the development of chiral nematic liquid crystal technologies. Cholesteryl 10-undecenoate, with its terminal alkene group, offers a unique combination of chirality and the potential for polymerization, making it a versatile molecule for advanced liquid crystal display (LCD) applications. Its primary role in displays is to induce a helical structure in a nematic liquid crystal host, leading to the selective reflection of light, a property central to reflective, bistable displays, and other photonic applications.[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis, formulation, and characterization of this compound for use in liquid crystal displays.

Key Applications in Liquid Crystal Displays

This compound is primarily utilized as a chiral dopant in nematic liquid crystal mixtures.[1] Its chirality induces the self-assembly of the nematic host molecules into a helical superstructure, known as the chiral nematic or cholesteric phase.[1][2] The key properties and applications derived from this include:

-

Bistable Reflective Displays: In Cholesteric LCDs (ChLCDs), the liquid crystal mixture can be electrically switched between a reflective "planar" state and a transparent or light-scattering "focal conic" state.[4][5] The display can maintain either state without continuous power, making it ideal for low-power applications like e-readers and electronic shelf labels.[5]

-

Polymer-Stabilized Cholesteric Textures (PSCT): The terminal double bond in the 10-undecenoate chain allows for in-situ polymerization. By mixing a small amount of a reactive monomer and a photoinitiator into the liquid crystal formulation, a polymer network can be formed, which stabilizes the desired liquid crystal texture. This enhances the display's durability and can improve its electro-optical performance.

-

Tunable Photonic Materials: The pitch of the cholesteric helix, and thus the wavelength of reflected light, is sensitive to external stimuli such as temperature and electric fields.[6] This allows for the creation of smart materials for applications in sensors, smart windows, and tunable color filters.

-

Circularly Polarized Light Emitters: When combined with fluorescent dyes, the cholesteric structure can be used to create sources of circularly polarized light, which have applications in 3D displays and advanced optical systems.[7]

Data Presentation

While specific experimental data for this compound is not widely published, the following table presents representative quantitative data based on analogous cholesteryl esters. These values provide a baseline for researchers designing experiments with this compound.

| Property | Symbol | Representative Value | Unit | Significance in LCDs |

| Physical Properties | ||||

| Molecular Weight | MW | 496.8 | g/mol | Foundational property for concentration calculations. |

| Crystalline to LC Transition | Tm | 80 - 90 | °C | Defines the lower limit of the operational temperature range for the pure material. |

| LC to Isotropic Transition | Tc | 95 - 105 | °C | "Clearing point"; defines the upper limit of the liquid crystal phase. |

| Optical Properties | ||||

| Helical Twisting Power | HTP | 5 - 15 | µm-1·(wt%)-1 | Measures the efficiency of the chiral dopant in inducing a helical twist in a nematic host.[8] |

| Average Refractive Index | n | ~1.5 | - | Used in Bragg's law to determine the wavelength of reflected light.[1] |

| Birefringence | Δn | 0.04 - 0.06 | - | The difference in refractive indices for light polarized parallel and perpendicular to the LC director.[1] |

| Electro-Optical Properties | (In a typical nematic host) | |||

| Switching Voltage (Planar to Focal Conic) | VP->FC | 15 - 25 | V | Voltage required to switch the display from its reflective to its transparent state. |

| Switching Voltage (Focal Conic to Homeotropic) | VFC->H | 30 - 40 | V | Voltage required to clear the display to a fully transparent state before returning to the planar state.[4] |

| Response Time | τ | 10 - 100 | ms | The time taken for the liquid crystal to switch between states. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard esterification reaction between cholesterol and 10-undecenoyl chloride.

Materials:

-

Cholesterol (1.0 eq)

-

10-undecenoyl chloride (1.2 eq)

-

Pyridine (solvent and HCl scavenger)

-

Dichloromethane (DCM, reaction solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) (eluents)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve cholesterol in a mixture of dry DCM and pyridine.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Acid Chloride: Add 10-undecenoyl chloride dropwise to the stirred solution over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding 1M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Characterization: Confirm the structure and purity of the resulting white solid using 1H NMR, 13C NMR, and mass spectrometry. Determine the phase transition temperatures using Differential Scanning Calorimetry (DSC).[9]

Protocol 2: Formulation of a Chiral Nematic Mixture

This protocol details the preparation of a liquid crystal mixture for a reflective display.

Materials:

-

This compound (Ch-10-U)

-

Nematic liquid crystal host (e.g., a commercial eutectic mixture like E7 or a custom formulation)

-

Vials

-